molecular formula C2H6ClF3N2 B2576126 (2,2,2-Trifluoroethyl)hydrazine hydrochloride CAS No. 1081515-82-3

(2,2,2-Trifluoroethyl)hydrazine hydrochloride

Cat. No.: B2576126
CAS No.: 1081515-82-3
M. Wt: 150.53
InChI Key: WOBWLDBQTJTCHS-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₂H₅N₂F₃·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including organic synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F3N2.ClH/c3-2(4,5)1-7-6;/h7H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWLDBQTJTCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081515-82-3
Record name (2,2,2-trifluoroethyl)hydrazine hydrochloride
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